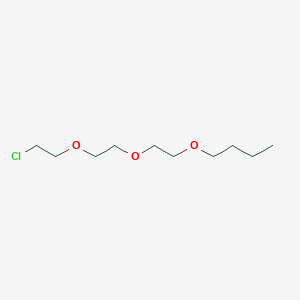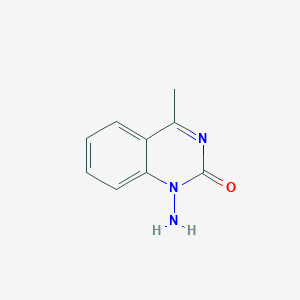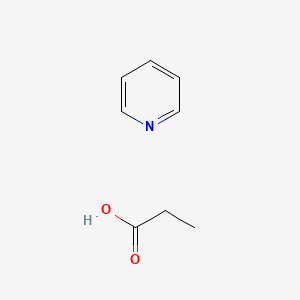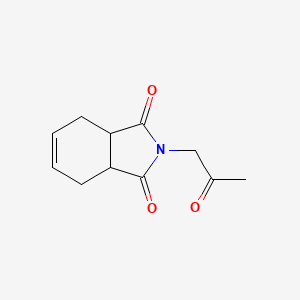
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one is an organic compound that belongs to the class of nitro ketones This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group, and a phenylpentanone structure
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one can be achieved through several synthetic routes. One common method involves the nitration of a precursor compound, followed by a series of reactions to introduce the methoxy and phenyl groups. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the pure compound. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one can be compared with other similar compounds, such as:
- 1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
- 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of different substituents can significantly impact their chemical and biological properties, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
54254-50-1 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4-methyl-4-nitro-3-phenylpentan-1-one |
InChI |
InChI=1S/C19H21NO4/c1-19(2,20(22)23)17(14-7-5-4-6-8-14)13-18(21)15-9-11-16(24-3)12-10-15/h4-12,17H,13H2,1-3H3 |
Clave InChI |
LYTFFGBPQIAMRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


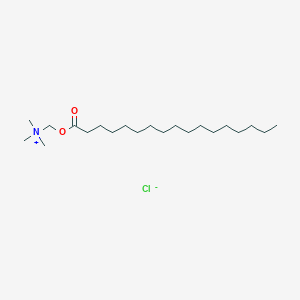
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)

![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)


